molecular formula C22H24N2O2 B7696221 3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide

Cat. No.: B7696221
M. Wt: 348.4 g/mol
InChI Key: BEYFZFTUNXRFHI-UHFFFAOYSA-N
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Description

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)24(22(26)18-7-5-6-15(3)10-18)13-19-12-17-9-8-16(4)11-20(17)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYFZFTUNXRFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylquinoline-2,4-dione with an appropriate benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

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